molecular formula C8H10N2O4S B14822221 3-Hydroxy-N-methyl-2-sulfamoylbenzamide

3-Hydroxy-N-methyl-2-sulfamoylbenzamide

Cat. No.: B14822221
M. Wt: 230.24 g/mol
InChI Key: STOPRDDAHAVMFG-UHFFFAOYSA-N
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Description

3-Hydroxy-N-methyl-2-sulfamoylbenzamide is a chemical compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . It is a benzamide derivative, characterized by the presence of a hydroxyl group, a methyl group, and a sulfamoyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-methyl-2-sulfamoylbenzamide can be achieved through the direct condensation of benzoic acids and amines. This reaction is typically performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of efficient catalysts, such as the diatomite earth@IL/ZrCl4, are likely to be employed to ensure high yield and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-methyl-2-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

3-Hydroxy-N-methyl-2-sulfamoylbenzamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-methyl-2-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins and enzymes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-N-methyl-2-sulfamoylbenzamide is unique due to the presence of both hydroxyl and sulfamoyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

3-hydroxy-N-methyl-2-sulfamoylbenzamide

InChI

InChI=1S/C8H10N2O4S/c1-10-8(12)5-3-2-4-6(11)7(5)15(9,13)14/h2-4,11H,1H3,(H,10,12)(H2,9,13,14)

InChI Key

STOPRDDAHAVMFG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)O)S(=O)(=O)N

Origin of Product

United States

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